4-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
4-(2,5-Dimethylbenzyl)-2-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a sulfur-nitrogen heterocyclic compound featuring a benzothiadiazinone core substituted with a 2,5-dimethylbenzyl group at position 4 and a 4-ethoxyphenyl group at position 2. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances stability and modulates electronic properties. For example, Suzuki-Miyaura coupling has been employed to introduce aryl groups to similar frameworks, as seen in the synthesis of 5-aryl-1,2-thiazinan-3-one-1,1-dioxides . The ethoxyphenyl and dimethylbenzyl substituents likely influence steric bulk, solubility, and pharmacological activity, positioning this compound as a candidate for therapeutic or material science applications.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-30-21-13-11-20(12-14-21)26-24(27)25(16-19-15-17(2)9-10-18(19)3)22-7-5-6-8-23(22)31(26,28)29/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFIBRFZQCEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 358.45 g/mol. The structure can be visualized as follows:
- Core Structure : The compound features a benzothiadiazinone core, which is known for its diverse biological activities.
- Substituents : The presence of a 2,5-dimethylbenzyl group and a 4-ethoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that benzothiadiazinone derivatives exhibit significant antimicrobial activity. A study demonstrated that certain derivatives possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antiviral Activity
Benzothiadiazinones have shown promise as antiviral agents. In vitro studies have reported that modifications in the substituents can enhance their efficacy against viral pathogens. For instance, compounds similar to the one have been evaluated for their ability to inhibit HIV replication by targeting reverse transcriptase.
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of this class of compounds suggest that they may inhibit pro-inflammatory cytokine production. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
The mechanism by which these compounds exert their biological effects often involves modulation of enzyme activity or interaction with specific receptors. For example:
- Enzyme Inhibition : Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby reducing inflammation.
- Receptor Binding : Interaction with GABA receptors has been noted, suggesting potential applications in neuropharmacology.
Table 1: Summary of Biological Activities
Case Study: Anti-HIV Activity
A notable study explored the anti-HIV activity of modified benzothiadiazinones. The research indicated that specific modifications at the C-5 position significantly enhanced antiviral potency against resistant strains of HIV. For example, compound variants demonstrated IC50 values in the low nanomolar range, indicating strong efficacy.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest favorable bioavailability and metabolic stability, making them suitable candidates for further development.
Comparison with Similar Compounds
4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35)
- Substituents: 4-Bromo-3,5-dimethylphenoxy.
- Synthesis: Prepared via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) .
- The ethoxy group in the target compound may enhance solubility due to its polar nature.
4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (Compound 36)
- Substituents : Additional methyl group at position 2.
- Synthesis : Methylation of compound 35 using NaH and iodomethane (32% yield) .
- Comparison : The lower yield highlights challenges in introducing alkyl groups to sterically crowded systems. The target compound’s 2,5-dimethylbenzyl group may impose similar synthetic difficulties, necessitating optimized alkylation conditions.
2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide (Compound 19)
- Structure: Thiadiazole ring (5-membered) vs. benzothiadiazinone (6-membered).
- Synthesis : Formed via dichloromethane-mediated ring contraction of a thiadiazine precursor .
Reactivity and Functionalization Pathways
- Suzuki Coupling : The target compound’s 4-ethoxyphenyl group may be introduced via Suzuki-Miyaura coupling, analogous to the synthesis of 5-aryl-1,2-thiazinan-3-one-1,1-dioxides (e.g., compound 40, 74% yield) .
- Michael Addition : Derivatives like sulfonamide 39 (46% yield) utilize Michael addition for functionalization, a strategy applicable to the target compound’s ketone moiety .
- Ring Contraction: Unlike compound 19, which undergoes ring contraction in DCM , the target’s benzothiadiazinone core may resist such transformations due to increased stability from aromatic conjugation.
Data Tables
Table 2. Substituent Impact on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
